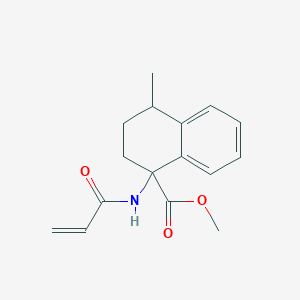

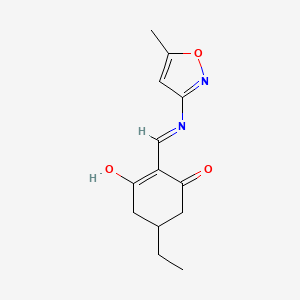

![molecular formula C12H19NO2 B2756611 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol CAS No. 91554-08-4](/img/structure/B2756611.png)

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol

Vue d'ensemble

Description

“2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol” is a chemical compound with the molecular formula C13H21NO3 . It is also known as "2-{2-(2-Hydroxyethoxy)ethylamino}ethanol" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.31 . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also known .Applications De Recherche Scientifique

Receptor Differentiation and Sympathomimetic Activity

Research has indicated that structural modifications of compounds similar to 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol can influence sympathomimetic activity by differentiating β-receptor populations into β-1 and β-2 types. These modifications suggest potential applications in understanding receptor behaviors and developing targeted therapies for conditions involving these receptors (Lands, Ludueña, & Buzzo, 1967).

Molecular Synthesis and Chemical Reactions

Another study explored the facile synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, using derivatives of ethanol compounds. This synthesis process highlights the chemical's utility in creating complex molecules for further pharmaceutical and chemical research (Tanaka, Yasuo, Aizawa, & Torii, 1989).

Hydrogen Bonding and Molecular Interactions

The study of hydrogen bonding in 4-aminophenyl ethanol, which shares structural similarities with the compound , provides insights into the complex interactions between functional groups and their potential applications in creating more efficient chemical sensors and materials (Obenchain et al., 2015).

Peptide Synthesis

Modifications of the methyl group in related ethanol compounds have been shown to introduce amino-protective groups that are labile in alkaline media. This discovery opens up new avenues for peptide synthesis, offering a new method for protecting amino groups during the synthesis process (Verhart & Tesser, 2010).

Organic Synthesis and Cyclization Reactions

The application of norphenylephrine derivatives, closely related to the compound of interest, in the syntheses of heterocyclic compounds further exemplifies the compound's relevance in organic chemistry, offering new pathways for the creation of complex organic molecules (Kametani et al., 1970).

Polymer Synthesis

Research into the use of commercial aminoalcohols as initiators for the polymerization of certain compounds points to potential applications in materials science, particularly in the synthesis of telechelic and block copolymers (Bakkali-Hassani et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol are currently unknown

Pharmacokinetics

For instance, it has a relatively high boiling point (415.6±40.0 °C) and a density of 1.1±0.1 g/cm³ . These properties may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol’s action are currently unknown

Propriétés

IUPAC Name |

2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-11-2-4-12(5-3-11)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUFGGOWUAPNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333520 | |

| Record name | 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |

CAS RN |

91554-08-4 | |

| Record name | 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

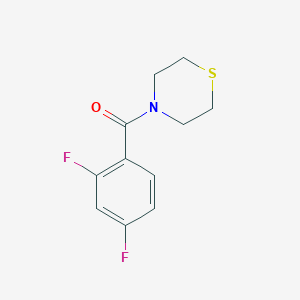

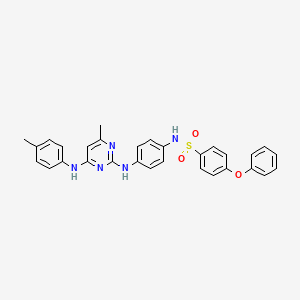

![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)

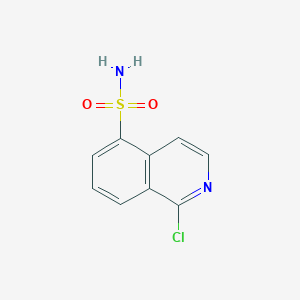

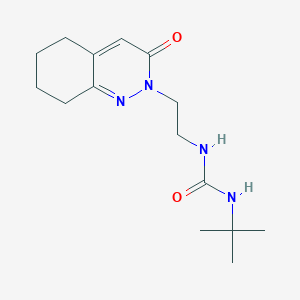

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

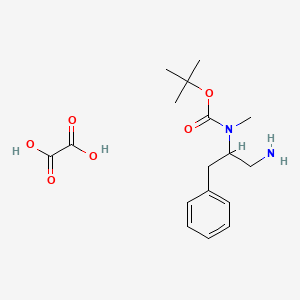

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)